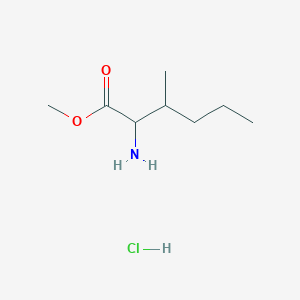

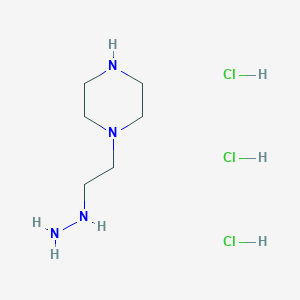

methyl 2-amino-3-methylhexanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-3-methylhexanoate hydrochloride, also known as MAMH-HCl, is an organic compound belonging to the class of compounds known as amino acids. Amino acids are organic molecules that are the building blocks of proteins and are essential for life. MAMH-HCl is a derivative of the amino acid alanine, and is commonly used in lab experiments due to its ability to react with other molecules.

Aplicaciones Científicas De Investigación

Methyl 2-amino-3-methylhexanoate hydrochloride is widely used in scientific research due to its ability to react with other molecules. It is commonly used in the synthesis of peptides, oligonucleotides, and other molecules. It is also used in the study of enzyme kinetics, as it can be used to study the binding of substrates to enzymes. Additionally, methyl 2-amino-3-methylhexanoate hydrochloride is used in the study of protein-protein interactions, as it can be used to study the binding of proteins to each other.

Mecanismo De Acción

Methyl 2-amino-3-methylhexanoate hydrochloride is able to react with other molecules due to its reactive amine group. This amine group is able to form hydrogen bonds with other molecules, allowing it to form strong and stable bonds. Additionally, the hydrochloride group is able to form ionic bonds with other molecules, further increasing the stability of the bonds.

Biochemical and Physiological Effects

methyl 2-amino-3-methylhexanoate hydrochloride is an organic compound and is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of other molecules which may have biochemical or physiological effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 2-amino-3-methylhexanoate hydrochloride is an ideal compound for lab experiments due to its ability to react with other molecules. It is also relatively easy to synthesize and is relatively stable, making it ideal for long-term storage. However, it is important to note that methyl 2-amino-3-methylhexanoate hydrochloride is a toxic compound and should be handled with care. Additionally, it is important to note that the reaction of methyl 2-amino-3-methylhexanoate hydrochloride with other molecules is not always predictable, making it difficult to control the reaction.

Direcciones Futuras

The use of methyl 2-amino-3-methylhexanoate hydrochloride in scientific research is a rapidly growing field, and there are many potential future directions. One potential direction is the use of methyl 2-amino-3-methylhexanoate hydrochloride in the synthesis of peptides and other molecules. Additionally, there is potential for the use of methyl 2-amino-3-methylhexanoate hydrochloride in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes. Finally, there is potential for the use of methyl 2-amino-3-methylhexanoate hydrochloride in drug design, as it can be used to study the binding of drugs to their targets.

Métodos De Síntesis

Methyl 2-amino-3-methylhexanoate hydrochloride can be synthesized by reacting alanine with hydrochloric acid. The reaction takes place in aqueous solution and produces methyl 2-amino-3-methylhexanoate hydrochloride as a white crystalline solid. The reaction can be represented by the following equation:

C3H7NO2 + HCl → C3H7NO2HCl + H2O

Propiedades

IUPAC Name |

methyl 2-amino-3-methylhexanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-5-6(2)7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTYXDBKWSTWKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-methylhexanoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B6600680.png)

![2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B6600694.png)

![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)

![2-thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B6600716.png)

![benzyl N-[3-(difluoromethoxy)propyl]carbamate](/img/structure/B6600729.png)

![benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B6600740.png)

![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)

![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)

![(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B6600757.png)